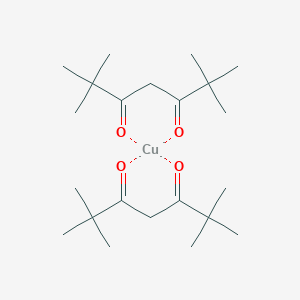
Mannono-delta-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mannono-delta-lactone, also known as D-mannono-1,4-lactone, is a carbohydrate-based lactone. It is a cyclic ester derived from D-mannonic acid. This compound is part of a broader class of aldonolactones, which are known for their significant roles in various biochemical processes and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mannono-delta-lactone is typically synthesized through the selective oxidation of D-mannose. The oxidation process can be carried out using bromine water, which converts D-mannose into D-mannonic acid. The subsequent intramolecular esterification of D-mannonic acid leads to the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microbial fermentation processes. Specific strains of bacteria or fungi are employed to oxidize D-mannose into D-mannonic acid, which then cyclizes to form the lactone. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: Mannono-delta-lactone undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form D-mannonic acid.
Oxidation: It can be further oxidized to produce D-mannonic acid derivatives.
Reduction: Reduction reactions can convert it back to D-mannose.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water, with the rate of hydrolysis being influenced by pH and temperature.
Oxidation: Common oxidizing agents include bromine water and other halogen-based oxidizers.
Reduction: Reducing agents such as sodium borohydride can be used to revert this compound to D-mannose.
Major Products Formed:
Hydrolysis: D-mannonic acid.
Oxidation: Various D-mannonic acid derivatives.
Reduction: D-mannose.
Applications De Recherche Scientifique
Mannono-delta-lactone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex carbohydrate derivatives.
Biology: Used in studies related to carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential in developing therapeutic agents, particularly in the context of metabolic disorders.
Industry: Employed in the production of biodegradable polymers and other environmentally friendly materials
Mécanisme D'action
The mechanism of action of Mannono-delta-lactone primarily involves its role as an intermediate in carbohydrate metabolism. It is metabolized by specific enzymes, such as lactonases, which hydrolyze the lactone ring to produce D-mannonic acid. This compound can then enter various metabolic pathways, contributing to energy production and biosynthesis of other essential molecules .
Comparaison Avec Des Composés Similaires
Glucono-delta-lactone: Another aldonolactone derived from D-gluconic acid, commonly used as a food additive and in biochemical research.
Gulono-delta-lactone: Derived from D-gulonic acid, it plays a role in the biosynthesis of ascorbic acid (vitamin C).
Uniqueness: Mannono-delta-lactone is unique due to its specific origin from D-mannose and its distinct metabolic pathways. Unlike glucono-delta-lactone, which is widely used in the food industry, this compound’s applications are more focused on biochemical research and industrial processes .
Propriétés
IUPAC Name |
(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOQVHQSTUBQQK-MBMOQRBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(=O)O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10366-75-3 |
Source


|
| Record name | Mannono-1,5-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














